Product packaging for Butenolide peroxide(Cat. No.:)

Butenolide peroxide

Cat. No.: B1238712
M. Wt: 388.5 g/mol
InChI Key: LBCVLXZWFGNXOB-GMKZXUHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butenolide peroxide is a chemical reagent of interest in synthetic and medicinal chemistry research. Butenolides are a significant class of unsaturated four-carbon heterocyclic rings, recognized as classic bioactive scaffolds. They are found in over 11,000 natural products and are present in several FDA-approved drugs and clinical candidates, including those investigated for anticancer and anti-HIV activity . The lactone motif and electron-deficient structure of the butenolide core allow it to engage in diverse non-covalent and covalent interactions, making it a versatile pharmacophore . Butenolides also serve as valuable synthetic intermediates, acting as nucleophiles, electrophiles, or dienophiles, and have been utilized in more than 180 total syntheses of natural products and bioactive compounds . Recent advances in synthetic chemistry have enabled the one-step construction of the butenolide scaffold from abundant aliphatic acids via a palladium-catalyzed C-H activation reaction, highlighting its accessibility for research programs . It is important to note that certain butenolides have been studied for their toxicological effects, with research indicating that some derivatives can induce oxidative damage to biomembranes in vitro models . This product, this compound, is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36O4 B1238712 Butenolide peroxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

(3R,4aR,7aR)-3,4a-dimethyl-3-(10-phenyldecyl)-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one

InChI

InChI=1S/C24H36O4/c1-23(19-24(2)21(27-28-23)18-22(25)26-24)17-13-8-6-4-3-5-7-10-14-20-15-11-9-12-16-20/h9,11-12,15-16,21H,3-8,10,13-14,17-19H2,1-2H3/t21-,23-,24-/m1/s1

InChI Key

LBCVLXZWFGNXOB-GMKZXUHWSA-N

SMILES

CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3

Isomeric SMILES

C[C@]1(C[C@@]2([C@@H](CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3

Canonical SMILES

CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3

Synonyms

plakortolide E

Origin of Product

United States

Synthetic Chemistry and Mechanistic Pathways Involving Butenolides and Peroxides

Peroxide-Mediated Oxidative Transformations in Butenolide Synthesis

Peroxides play a crucial role in the oxidative synthesis of butenolides, which are five-membered unsaturated lactones found in numerous natural products and biologically active compounds. chemrxiv.orgresearchgate.net These transformations often involve the formation and subsequent rearrangement or fragmentation of peroxide intermediates to construct the butenolide core.

Baeyer-Villiger Oxidation in Lactone Ring Formation

The Baeyer-Villiger (BV) oxidation is a powerful method for converting cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group. nih.gov This reaction can be mediated by various peroxy compounds, including peracids and hydrogen peroxide. frontiersin.orgresearchgate.net In the context of butenolide synthesis, the BV oxidation of substituted cyclobutanones provides a direct route to the corresponding γ-butyrolactones, which can be precursors to butenolides. nih.gov

The generally accepted mechanism involves the nucleophilic addition of the peroxide to the ketone's carbonyl group to form a tetrahedral intermediate known as the Criegee adduct. nih.gov This is followed by the migration of a carbon atom to the adjacent oxygen of the peroxide unit, leading to the formation of the lactone. nih.gov

Enzymatic BV oxidations, utilizing lipases, have been developed as a green and efficient alternative. frontiersin.orgrsc.orgresearchgate.net For instance, the lipase-catalyzed BV oxidation of levoglucosenone (B1675106) (LGO), a cellulose-derived compound, yields (S)-γ-hydroxymethyl-α,β-butenolide (HBO), a valuable chemical platform. frontiersin.orgrsc.org This chemo-enzymatic process often uses hydrogen peroxide as the oxidant in the presence of a solid buffer to maintain optimal enzyme activity. frontiersin.orgrsc.org

ReactantOxidantCatalyst/ConditionsProductReference
Levoglucosenone (LGO)Hydrogen peroxideCandida antarctica lipase (B570770) B (CAL-B), solid buffer(S)-γ-hydroxymethyl-α,β-butenolide (HBO) frontiersin.orgrsc.org
3-ArylcyclobutanonesHydrogen peroxideCationic Co(III)(salen) complexγ-Butyrolactones kumamoto-u.ac.jp
CyclobutanonesHydrogen peroxideChiral Brønsted acidOptically active lactones nih.gov

Furan (B31954) Oxidation to Butenolides via Peroxide Intermediates

The oxidation of furans represents a versatile and widely used strategy for the synthesis of butenolides. thieme-connect.comresearchgate.net This transformation typically proceeds through the formation of peroxide intermediates, which can then be converted to the desired butenolide products under various conditions.

The reaction of furans with singlet oxygen, often generated photochemically, leads to a [4+2] cycloaddition to form an endoperoxide intermediate. thieme-connect.comresearchgate.net This endoperoxide is a key branching point. In the presence of an alcohol, such as methanol, the endoperoxide can rearrange to form a more stable hydroperoxide. chemrxiv.orgchemrxiv.org

These hydroperoxides are versatile intermediates that can be reduced to afford hydroxybutenolides or undergo further transformations. thieme-connect.com The stability and reactivity of the endoperoxide and subsequent hydroperoxide are influenced by the substituents on the furan ring and the reaction conditions. thieme-connect.com The formation of these peroxide intermediates is a critical step in many total syntheses of natural products containing the butenolide motif. thieme-connect.com

Singlet oxygen (¹O₂) is a key reagent in the conversion of furans to butenolides. thieme-connect.comthieme-connect.com It is typically generated in situ using a photosensitizer, such as Rose Bengal or Methylene Blue, and light. thieme-connect.comresearchgate.net The reaction with a furan derivative yields an endoperoxide, which can then be manipulated to form the butenolide. thieme-connect.comresearchgate.net

This method has been employed in the synthesis of various functionalized butenolides. chemrxiv.orgchemrxiv.org For example, the photooxidation of a chiral furan with singlet oxygen, followed by reduction, can produce chiral butenolides, which are important building blocks for natural product synthesis. researchgate.net The reaction conditions, including the choice of solvent and the presence of a base, can influence the regio- and diastereoselectivity of the process. acs.org

Furan DerivativeReagentsIntermediateProductReference
2-Substituted Furan¹O₂, MeOHEndoperoxide, then Hydroperoxide5-Hydroxy-2(5H)-furanone thieme-connect.com
Chiral Furan¹O₂, Hünig's base, then Luche reductionEndoperoxideChiral Butenolide researchgate.net
Furan¹O₂ (photochemical)EndoperoxideButenolide thieme-connect.com
Endoperoxide and Hydroperoxide Formation Pathways

Radical Reactions and Peroxide Initiators in Butenolide Functionalization

Peroxides can act as radical initiators, enabling the functionalization of butenolides and their precursors. The weak O-O bond in peroxides can be cleaved homolytically by heat or by a transition metal to generate reactive radicals. researchgate.netbeilstein-journals.org

A notable example is the iron(II)-mediated radical fragmentation of hydroperoxides derived from furans. chemrxiv.orgchemrxiv.org In this process, the hydroperoxide, formed from the reaction of a furan with singlet oxygen, is treated with an iron(II) salt. This cleaves the O-O bond to generate an alkoxy radical, which then undergoes β-fragmentation to produce a carbon-centered radical. chemrxiv.org This radical can be trapped by various reagents to introduce a wide range of functional groups onto the butenolide scaffold, including halides, azides, and even carbon-based substituents. chemrxiv.org This method allows for the modular and facile synthesis of diverse and complex butenolides from simple furan starting materials. chemrxiv.orgchemrxiv.org Diacyl peroxides can also be used in copper-catalyzed reactions to generate alkyl radicals for the functionalization of various substrates. researchgate.net

Metal-Catalyzed Oxidations Utilizing Peroxides in Butenolide Synthesis

Transition metals are frequently used in conjunction with peroxides to catalyze the synthesis of butenolides. These metal catalysts can activate the peroxide, control the selectivity of the oxidation, and facilitate subsequent transformations. researchgate.netresearchgate.net

Iron(II) salts are effectively used to mediate the radical fragmentation of furan-derived hydroperoxides, as described in the previous section. chemrxiv.orgchemrxiv.org In these reactions, a copper(II) salt is often used as a co-oxidant to oxidize the intermediate alkyl radical, leading to the formation of an alkene. chemrxiv.org

Copper catalysts have also been employed in the radical oxyfunctionalization of alkenes to produce γ-butyrolactones. nih.gov These reactions can utilize peroxides as the oxygen source and radical initiator. Furthermore, copper-catalyzed Baeyer-Villiger oxidations have been developed for the synthesis of bicyclic γ-butyrolactones. nih.gov Other metals, such as cobalt, have also been explored for catalyzing peroxide-based oxidations in the synthesis of complex molecules. kumamoto-u.ac.jprsc.org

Electrochemical Synthesis of Butenolides Involving Oxidation Processes

Electrochemical methods provide a direct route for the synthesis of butenolides through oxidative processes. A notable example is the efficient galvanostatic conversion of 2,4-diarylfurans into dimeric furan-2(5H)-ones, which are butenolide structures. researchgate.netnih.gov This process can be conducted in a single pot at room temperature using sustainable aqueous organic solvent mixtures, achieving good yields. researchgate.netnih.gov The reaction mechanism, supported by density functional theory (DFT) calculations, proceeds through the formation of furanoxy radicals as the key intermediates prior to a homocoupling step that yields the dimeric butenolides. researchgate.netnih.gov The presence of these radical intermediates has been confirmed by electron paramagnetic resonance (EPR). nih.gov

This electrochemical approach is versatile and can be applied to furans with a range of electron-donating and electron-withdrawing substituents on the aromatic rings. researchgate.netnih.gov The process involves the transfer of electrons at an electrode surface, which generates the primary reactive radical species. researchgate.netresearchgate.net While the main pathway involves furanoxy radicals, a concurrent oxidation of water to produce hydroxyl radicals is also considered a possible pathway, especially when electron-withdrawing groups are present on the aromatic ring. researchgate.netnih.gov Earlier research in this area includes the anodic oxidation of 5-alkyl-2-furoic acids in an acetic acid-methanol medium, which resulted in the formation of 5-alkyl-5-methoxy-butenolides as the primary products. researchgate.net

Mechanistic Elucidation of Peroxide-Involved Butenolide Transformations

Understanding the reaction mechanisms of peroxide-involved butenolide transformations is essential for optimizing existing methods and designing new synthetic routes. Key areas of investigation include the analysis of reaction pathways and the specific roles of the oxidants and catalysts that drive these reactions. chemrxiv.orgnih.gov

The transformations are often initiated by the cleavage of the weak O–O bond in a peroxide precursor, leading to various reactive intermediates. nih.gov

O–O Bond Cleavage: The cleavage of the peroxide bond is a critical step. In many cases, this is mediated by a transition metal. nih.gov For example, iron(II) salts are used to induce the homolytic cleavage of the O–O bond in hydroperoxide intermediates, which are formed from the reaction of furans and singlet oxygen. chemrxiv.org This cleavage generates an alkoxy radical that initiates a subsequent fragmentation cascade. chemrxiv.orgnih.gov The process typically involves a single-electron transfer (SET) from the metal catalyst to the peroxide. nih.gov Similar reductive cleavage of the peroxide bond by ferrous iron is the key activating step for peroxide-containing antimalarial drugs. researchgate.net Studies with platinum(II) complexes suggest that O–O bond cleavage can also proceed through a concerted, three-center transition state. rsc.org

Criegee Adducts: Criegee intermediates are well-established in peroxide chemistry, particularly in ozonolysis and the Baeyer-Villiger (BV) oxidation. acs.orgbeilstein-journals.org In the asymmetric BV oxidation of cyclobutanones to form γ-butyrolactones, a Criegee adduct is formed as an intermediate. acs.org Chiral catalysts, such as chiral phosphoric acids, can play a crucial role in activating this Criegee intermediate, thereby controlling the stereochemical outcome of the reaction. acs.org

Radical Intermediates: Radical pathways are common in peroxide-mediated butenolide synthesis. In the electrochemical oxidation of diarylfurans, furanoxy radicals have been detected by EPR and are proposed as the final intermediates before the homocoupling step that forms dimeric butenolides. researchgate.netnih.gov A powerful strategy for synthesizing functionalized butenolides involves the iron(II)-mediated decomposition of a furan-derived hydroperoxide. chemrxiv.org The initial O–O bond cleavage forms an alkoxy radical, which undergoes β-fragmentation to produce a carbon-centered alkyl radical. chemrxiv.orgnih.gov This alkyl radical can then be trapped by various reagents to install a wide range of functional groups on the final butenolide product. chemrxiv.org

Table 2: Key Intermediates in Peroxide-Involved Butenolide Transformations
IntermediateFormation ProcessSubsequent ReactionExample ReactionReference
Alkoxy RadicalMetal-mediated homolytic O-O bond cleavage of a hydroperoxide.β-fragmentation to generate an alkyl radical.Oxidative fragmentation of furans. chemrxiv.orgnih.gov
Furanoxy RadicalElectrochemical oxidation of a furan.Homocoupling to form a dimeric butenolide.Electrosynthesis of dimeric butenolides. researchgate.netnih.gov
Criegee AdductReaction of a ketone with a peroxyacid or activated H₂O₂.Rearrangement to form a lactone.Baeyer-Villiger oxidation. acs.org
Alkyl Radicalβ-fragmentation of an alkoxy radical.Oxidation by Cu(II) or trapping by a radical scavenger.Oxidative fragmentation of furans. chemrxiv.orgnih.gov

The choice of oxidant and catalyst is paramount in directing the outcome of butenolide syntheses involving peroxides.

Oxidants:

Hydrogen Peroxide (H₂O₂): This is an environmentally benign oxidant favored in reactions like the Baeyer-Villiger oxidation and epoxidations. acs.orgnih.govnih.gov Its activation is typically achieved through the use of a co-catalyst, such as a chiral Brønsted acid, which enhances its reactivity and controls stereoselectivity. acs.orgnih.gov

Singlet Oxygen (¹O₂): Generated photochemically, singlet oxygen is used to convert furans into endoperoxide intermediates via a [4+2] cycloaddition. researchgate.netchemrxiv.org This endoperoxide serves as a precursor to the hydroperoxide that is subsequently fragmented to form the butenolide. chemrxiv.orgresearchgate.net

Metal Oxidants: In some multi-step pathways, metal oxidants are used in the final stages. For example, after the formation of an alkyl radical via peroxide fragmentation, a copper(II) salt like Cu(OAc)₂ can act as an oxidant to convert the radical into an alkene, completing the synthesis of the butenolide product. chemrxiv.org

Catalytic Species:

Iron(II) Salts: Species like iron(II) lactate (B86563) are effective catalysts for decomposing hydroperoxides. chemrxiv.org They initiate radical reactions by mediating the reductive cleavage of the O–O bond. chemrxiv.orgnih.gov

Copper Catalysts: Copper species serve multiple roles. They are used as co-catalysts with iron in radical fragmentation pathways to oxidize the resulting alkyl radical. chemrxiv.org They are also central to the highly selective kinetic and dynamic kinetic resolutions of butenolides. acs.orgresearchgate.netresearchgate.net

Chiral Phosphoric Acids (CPAs): These organocatalysts are highly effective in asymmetric reactions using hydrogen peroxide. acs.orgnih.gov They function as bifunctional catalysts, organizing both the substrate and the oxidant within a chiral environment through hydrogen bonding to achieve high levels of stereocontrol. frontiersin.orgnih.gov

Ruthenium and Platinum Catalysts: These noble metals are also studied for their ability to interact with peroxides. Ruthenium catalysts can mediate O–O bond cleavage in endoperoxides, while platinum(II) complexes have been used to study the fundamental kinetics of peroxide bond cleavage. nih.govrsc.org

Influence of Solvent and Additives on Reaction Outcome

The selection of appropriate solvents and additives is a critical factor that profoundly influences the outcome of chemical reactions, particularly in the complex synthesis of butenolide peroxides. These choices can dictate reaction rates, yields, and the stereoselectivity of the products by altering the reaction environment, stabilizing intermediates, and participating directly in the catalytic cycle.

Solvent Effects in Butenolide Synthesis Pathways

The solvent medium can govern the reactivity and selectivity of transformations leading to butenolide structures, which can be precursors to or derived from peroxide intermediates.

In certain asymmetric syntheses of butenolides, the coordinating ability of the solvent is paramount. For instance, weakly coordinating solvents such as diethyl ether have been found to be crucial for achieving high enantioselectivities in some catalytic reactions. acs.org Conversely, the presence of water in the solvent system can dramatically switch the regioselectivity of certain transformations. In Lewis acid-catalyzed Mukaiyama aldol (B89426) reactions, the use of water-containing solvents has been shown to direct the reaction to afford C-3 substituted α-butenolides with high regiocontrol. acs.orgnih.gov

The polarity of the solvent also plays a significant role. In some annulative coupling reactions to form phthalides, which are structurally related to butenolides, a low-polarity solvent like 1,2-dichloroethane (DCE) is necessary to maximize both yield and selectivity. nih.gov Furthermore, practical considerations have shown that undistilled tetrahydrofuran (THF) can serve as an effective solvent for certain vinylogous Mannich reactions, highlighting its utility in specific synthetic protocols. nih.gov

Recent advancements have also focused on the use of sustainable or "green" solvents. For example, ruthenium-catalyzed annulative coupling reactions to produce butenolides can be effectively carried out in alcohols like methanol (MeOH) or n-butanol (n-BuOH) , as well as γ-valerolactone (GVL) . nih.govmdpi.com These biomass-derived solvents offer advantages such as avoiding undesirable side reactions like transesterification. mdpi.com

The table below summarizes the observed effects of different solvents on butenolide synthesis.

SolventReaction TypeObserved EffectReference(s)
Diethyl ether Catalytic Asymmetric SynthesisCrucial for high enantioselectivity. acs.org
Water-containing solvents Mukaiyama Aldol ReactionSwitches regioselectivity to C-3 substitution. acs.orgnih.gov
1,2-Dichloroethane (DCE) Annulative CouplingMaximizes yield and selectivity. nih.gov
Tetrahydrofuran (THF) Vinylogous Mannich ReactionPractical solvent for high diastereo- and enantioselectivity. nih.gov
Methanol (MeOH) Ru-catalyzed Annulative CouplingSustainable solvent option. nih.govmdpi.com
n-Butanol (n-BuOH) Ru-catalyzed Annulative CouplingSustainable solvent option. nih.govmdpi.com
γ-Valerolactone (GVL) Ru-catalyzed Annulative CouplingSustainable solvent, avoids transesterification. mdpi.com

The Role of Additives in Modulating Reaction Pathways

Additives are frequently indispensable for the success of butenolide peroxide synthesis, influencing everything from reaction kinetics to the stability of intermediates and final products.

Protic additives can significantly accelerate reaction rates. The presence of 2,2,2-trifluorethanol has been noted for its pronounced rate-accelerating effect in certain butenolide syntheses. acs.org Similarly, hexafluoroisopropanol (HFIPA) has been identified as an essential additive to obtain products in good yield in specific tandem annulation reactions. acs.org

In pathways involving peroxide intermediates, additives can direct the fate of these species. For instance, in the copper-catalyzed aerobic hydroxylation of ketones, an α-peroxo ketone intermediate is formed. researchgate.net The use of a basic additive like 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine (hppH) can act as a reductant for this peroxide. researchgate.net This reduction can also be accomplished with exogenous phosphine additives, allowing for tunable control over the reaction pathway. researchgate.net

Conversely, some additives are used to prevent undesired peroxide formation. Inhibitors such as butylated hydroxytoluene (BHT) are commonly added to peroxide-forming solvents to scavenge oxygen and prevent autoxidation. uccs.edulouisville.edu

The following table details the function of various additives in butenolide and this compound synthesis.

AdditiveReaction ContextFunction/EffectReference(s)
2,2,2-Trifluorethanol Asymmetric Butenolide SynthesisPronounced rate acceleration. acs.org
Hexafluoroisopropanol (HFIPA) Tandem AnnulationEssential for good product yield. acs.org
**Copper(II) acetate (B1210297) (Cu(OAc)₂) **Giese-type ReactionImproves yield significantly when used with LiOAc. chemrxiv.org
Lithium acetate (LiOAc) Giese-type ReactionImproves yield when used with Cu(OAc)₂. chemrxiv.org
Silver Trifluoromethanesulfonate (AgOTf) Rh-catalyzed Annulative CouplingNecessary for catalyst activation. nih.gov
Acetic Acid (AcOH) Rh-catalyzed CouplingCrucial for reaction outcome compared to other acids. nih.gov
Phosphines Reduction of Peroxide IntermediatesReduces α-peroxo ketones to α-hydroxy ketones. researchgate.net
Butylated hydroxytoluene (BHT) Solvent StabilizationInhibits peroxide formation in solvents. uccs.edulouisville.edu

Biological and Biochemical Research on Butenolides in Peroxide/redox Contexts

Modulation of Cellular Oxidative Stress by Butenolide Derivatives

Butenolide derivatives have been identified as significant modulators of cellular oxidative stress, engaging with key signaling pathways and influencing the balance between pro-oxidants and antioxidants. This interaction is crucial for cellular homeostasis and defense against oxidative damage.

A primary mechanism through which butenolides exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.gov This pathway is a central regulator of cellular defense against oxidative stress. nih.govmdpi.com Under normal conditions, Nrf2 is bound by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.comijpsonline.com In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of cytoprotective genes. ijpsonline.comnih.gov

Research has shown that specific butenolide derivatives are potent activators of this pathway. For instance, 5-Hydroxy-4-phenyl-butenolide (5H4PB), a bioactive compound, has been found to activate the Nrf2/ARE pathway, leading to the upregulation of ARE-dependent genes such as heme oxygenase-1, catalase, and superoxide (B77818) dismutase. nih.govresearchgate.net Similarly, butenolide (BUT), a secondary metabolite from various Fusarium species, was reported to substantially induce the Nrf2/ARE pathway in HepG2 cells. nih.gov Another related compound, sedanolide (B190483), also activates ARE-dependent transcription through the nuclear translocation of NRF2. nih.gov This activation enhances the cell's capacity to neutralize harmful oxidants and protect against damage. nih.govnih.gov

Butenolide DerivativeStudied Cell LineKey Findings on Nrf2/ARE Pathway
5-Hydroxy-4-phenyl-butenolide (5H4PB) Mouse Fibroblast CellsActivated Nrf2/ARE signaling, upregulating heme oxygenase-1, catalase, and superoxide dismutase genes. nih.govresearchgate.net
Butenolide (BUT) HepG2 CellsSubstantially induced the Nrf2/ARE pathway at low micromolar concentrations. nih.gov
Sedanolide HepG2 CellsActivated ARE-dependent transcription mediated by nuclear translocation of NRF2. nih.gov

Butenolide derivatives have demonstrated the ability to significantly reduce the intracellular levels of reactive oxygen species (ROS). ROS, which include superoxide anions and hydrogen peroxide, are byproducts of normal cellular metabolism, but their overproduction leads to oxidative stress, damaging DNA, proteins, and lipids. mdpi.comgoogle.com

Studies on 5-Hydroxy-4-phenyl-butenolide (5H4PB) revealed that it markedly attenuated the generation of intracellular ROS induced by hydrogen peroxide (H₂O₂) exposure in mouse fibroblast cells. nih.govresearchgate.net This protective effect extends to primary hepatocytes, where pretreatment with 5H4PB conferred significant cytoprotection against H₂O₂-induced cell death. nih.gov Similarly, sedanolide was shown to significantly attenuate both cytosolic and mitochondrial ROS generation following H₂O₂ exposure. nih.gov The γ-butyrolactone derivative aspernolide F also demonstrated protective effects against doxorubicin-induced cardiac damage by suppressing oxidative stress, a process fundamentally linked to ROS generation. sci-hub.se This attenuation of ROS is a direct consequence of the upregulation of antioxidant enzymes, showcasing the functional outcome of Nrf2/ARE pathway activation. nih.govnih.gov

The cellular redox balance, primarily maintained by systems like the glutathione (B108866) and thioredoxin systems, is critical for cell survival and function. nih.govresearchgate.net Butenolide derivatives can interfere with and support this delicate balance. researchgate.net Research indicates that the cellular pool of glutathione (GSH), a major antioxidant, is crucial for cell survival after treatment with butenolide (BUT). nih.gov

Further investigation into sedanolide using RNA sequencing revealed that it upregulates the transcription of antioxidant enzymes involved in glutathione metabolism, directly impacting the cellular redox state. nih.gov Aspernolide F was found to ameliorate oxidative damage by increasing the levels of antioxidants, including GSH and superoxide dismutase (SOD), in cardiac tissues. sci-hub.se This enhancement of the cell's antioxidant capacity helps to maintain redox homeostasis in the face of oxidative challenges. nih.govsci-hub.se The ability of these compounds to modulate the redox system underscores their therapeutic potential in conditions driven by oxidative stress. nih.govresearchgate.net

Attenuation of Reactive Oxygen Species (ROS) Generation

Butenolide Biosynthesis and Enzymatic Pathways Involving Peroxides

The biosynthesis of butenolides often involves complex enzymatic cascades where peroxide intermediates play a pivotal role. These pathways highlight nature's sophisticated use of redox chemistry to construct these structurally diverse signaling molecules.

A key intermediate in many monooxygenase reactions, including some involved in butenolide biosynthesis, is flavin hydroperoxide. rsc.orglibretexts.org This species is an activated form of molecular oxygen, formed from the reaction of a reduced flavin adenine (B156593) dinucleotide (FADH₂) with O₂. rsc.orglibretexts.org The weakness of the oxygen-oxygen single bond in the peroxide group makes it a potent oxidizing agent. libretexts.org

A well-documented example is the biosynthesis of methylenomycin furans (MMFs), a class of signaling molecules. rsc.org In this pathway, an enzyme with sequence similarity to flavin-dependent oxidoreductases, MmfH, is proposed to catalyze the conversion of a butenolide intermediate. rsc.org The plausible mechanism involves the hydroxylation of the butenolide ring by a flavin-hydroperoxide species generated by the MmfH-bound FADH₂ reacting with molecular oxygen. rsc.org Flavin-dependent monooxygenases must stabilize a C4a-hydroperoxyflavin intermediate to carry out hydroxylation reactions on their substrates. nih.gov In synthetic chemistry, hydroperoxide intermediates are also generated, for instance, through the reaction of furans with singlet oxygen, which can then be transformed into butenolides. chemrxiv.orgchemrxiv.orgthieme-connect.com

The assembly of the butenolide core and its subsequent modifications are orchestrated by a series of dedicated enzymes. rsc.orgnih.govacs.org In the biosynthesis of MMFs, the enzyme MmfL, a homolog of the γ-butyrolactone biosynthetic enzyme AfsA, catalyzes the condensation of dihydroxyacetone phosphate (B84403) with a β-ketoacyl thioester to form a phosphorylated butenolide intermediate. rsc.org

This intermediate is then acted upon by other enzymes. MmfP, a putative phosphatase, likely dephosphorylates the butenolide intermediate. rsc.org Following this, the MmfH enzyme, using the flavin-hydroperoxide mechanism, is thought to catalyze the final transformation into the furan (B31954) structure. rsc.org The field of asymmetric catalysis has also developed numerous catalytic enantioselective transformations to create structurally diverse γ-butenolide derivatives with high efficiency and stereoselectivity. nih.govacs.orgresearchgate.net These synthetic strategies often mimic biological pathways, employing reactions like vinylogous aldol (B89426) and Mannich reactions to build the butenolide scaffold from various precursors. nih.govacs.org

EnzymeProposed Function in Butenolide BiosynthesisPathway Example
MmfL Catalyzes condensation to form a phosphorylated butenolide intermediate. rsc.orgMethylenomycin Furan (MMF) Biosynthesis rsc.org
MmfP Putative phosphatase; dephosphorylates the butenolide intermediate. rsc.orgMethylenomycin Furan (MMF) Biosynthesis rsc.org
MmfH Flavin-dependent oxidoreductase; converts butenolide intermediate to furan via a flavin-hydroperoxide mechanism. rsc.orgMethylenomycin Furan (MMF) Biosynthesis rsc.org

Phosphorylated Butenolide Intermediates in Natural Product Biosynthesis

The biosynthesis of various natural products, particularly signaling molecules in Streptomyces bacteria, proceeds through phosphorylated butenolide intermediates. rsc.orgrsc.org A key enzyme family, proposed to be collectively named "phosphorylated butenolide synthases," is central to this process. rsc.org A prominent member of this family is MmfL, a homologue of the γ-butyrolactone (GBL) biosynthetic enzyme AfsA. rsc.orgrsc.org

Research has demonstrated that MmfL catalyzes the condensation of dihydroxyacetone phosphate (DHAP) with a β-ketoacyl thioester. rsc.orgrsc.org This reaction forms a phosphorylated butenolide intermediate, which is a crucial step in the biosynthesis of methylenomycin furans (MMFs). rsc.orgresearchgate.net MMFs are signaling molecules that induce the production of the methylenomycin antibiotic in Streptomyces coelicolor. rsc.orgresearchgate.net

Following the formation of the phosphorylated intermediate by MmfL, other enzymes are required for the pathway to proceed. rsc.org MmfP, a putative phosphatase, is believed to catalyze the dephosphorylation of the intermediate. rsc.orgresearchgate.net Subsequently, the enzyme MmfH would catalyze the conversion of the resulting dephosphorylated butenolide into 2-alkyl-4-hydroxymethylfuran-3-carboxylic acids (AHFCAs), a class of MMFs. researchgate.net This biosynthetic strategy, starting from a common type of phosphorylated intermediate, highlights a fascinating example of how nature evolves pathways to create diverse molecular architectures. rsc.org Homologues of these enzymes are also implicated in the biosynthesis of other signaling molecules, such as 2-akyl-4-hydroxy-3-methyl butenolide inducers, suggesting this is a conserved mechanism. rsc.orgrsc.org

Table 1: Enzymes in Methylenomycin Furan Biosynthesis via Phosphorylated Butenolide Intermediates

Enzyme Proposed Function Role in Pathway
MmfL Phosphorylated Butenolide Synthase Catalyzes the condensation of dihydroxyacetone phosphate (DHAP) and a β-ketoacyl thioester to form a phosphorylated butenolide intermediate. rsc.orgrsc.org
MmfP Phosphatase Catalyzes the dephosphorylation of the phosphorylated butenolide intermediate. rsc.orgresearchgate.net
MmfH Unknown Catalyzes the conversion of the dephosphorylated butenolide to AHFCA-type signaling molecules. researchgate.net

Butenolide Interactions with Peroxide-Related Biological Signaling

Strigolactones (SLs), a class of butenolide-containing phytohormones, are deeply integrated with hydrogen peroxide (H₂O₂) signaling networks in plants, particularly in response to environmental stress. csic.es Hydrogen peroxide is a key reactive oxygen species (ROS) that modulates root development and architecture under both normal and adverse conditions. csic.es The interaction between SLs and H₂O₂ is crucial for mediating tolerance to stressors like salinity. researchgate.net

In Sesbania cannabina seedlings, for instance, salt stress tolerance induced by arbuscular mycorrhizal fungi is linked to strigolactone levels. researchgate.net Studies show that the inhibition of NADPH oxidase activity, a key enzyme in H₂O₂ production, significantly reduces this salt tolerance and decreases strigolactone levels. researchgate.net This indicates that elevated H₂O₂ concentrations, resulting from enhanced NADPH oxidase activity, regulate the strigolactone-induced tolerance to salt stress. researchgate.net The accumulation of H₂O₂ acts as a signal that controls the induction of strigolactone biosynthesis. researchgate.net This crosstalk is a vital defense mechanism, helping plants to mitigate oxidative stress. csic.es The interplay also involves other signaling molecules like nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), forming a complex network that regulates H₂O₂ homeostasis and root development. csic.es

Identifying the direct molecular targets of butenolides is crucial for understanding their mechanism of action, including their role in processes involving oxidative stress. Chemical proteomics and advanced screening methods have begun to uncover these interactions, revealing that butenolides can covalently modify specific protein targets.

One significant finding is the identification of peroxisome proliferator-activated receptor gamma (PPARγ) as a cellular target of deoxyelephantopin, a naturally occurring sesquiterpene lactone containing a butenolide moiety. nih.gov Deoxyelephantopin was found to covalently engage a cysteine residue located within a zinc-finger motif of PPARγ's DNA-binding domain. nih.gov Zinc-finger motifs are known to be responsive to oxidative stress, and this interaction represents a mechanism by which a small molecule can directly engage this functional domain. nih.gov

In bacteria, the α/β-hydrolase RsbQ from Bacillus subtilis has been identified as a receptor for butenolide compounds. biorxiv.org RsbQ perceives synthetic strigolactones and their derivatives, such as GR24 and dGR24. biorxiv.org The interaction involves the covalent modification of a catalytic histidine residue within the enzyme, a mechanism shared with plant strigolactone receptors like KAI2 and D14. biorxiv.org This modification inhibits the endogenous signaling function of RsbQ. biorxiv.org Furthermore, research into butenolide heterodimers has shown they can inhibit the cGAS-STING signaling pathway, which is involved in innate immunity, although the precise protein target requires further confirmation. researchgate.net

Theoretical and Computational Studies of Butenolide Peroxide Interactions

Density Functional Theory (DFT) Calculations in Mechanistic Investigations

Density Functional Theory (DFT) has become an essential method for investigating the mechanisms of organic reactions, including those involving butenolides and peroxides. mdpi.com DFT allows for the calculation of electronic structures and energies of molecules and transition states, providing a quantitative understanding of reaction pathways. mdpi.comnih.gov

DFT calculations have been instrumental in elucidating the mechanisms of radical reactions involving butenolides. nih.govacs.org These studies often focus on the addition of radicals to the butenolide double bond, a key step in many polymerization and modification reactions. By calculating the potential energy surface for the reaction, researchers can identify the transition states and determine the activation energy barriers, which control the reaction rates. nih.govacs.org

For instance, DFT studies have been used to compare the reactivity of different butenolide derivatives. nih.govrug.nl Calculations have shown that the energy barrier for the addition of a radical to a butenolide is significantly influenced by the nature of the substituent on the butenolide ring. nih.govacs.org Electron-withdrawing substituents, such as acyloxy groups, have been found to lower the activation barrier for radical addition compared to electron-donating groups like methoxy (B1213986) groups. nih.govacs.orgrug.nl This is consistent with experimental observations that 5-acyloxy butenolides are more reactive in radical copolymerization reactions. nih.gov The calculations also reveal that the reaction is more exothermic with electron-withdrawing groups, indicating a greater thermodynamic driving force. nih.govrug.nl

DFT calculations (at the MN15/def2tzvpp/SMD=THF level) have quantified these differences, providing valuable data for predicting and explaining butenolide reactivity in radical processes. nih.govacs.org These computational findings support an alternating copolymerization mechanism by showing that heteroaddition (the addition of a different monomer's radical) is energetically favored over homoaddition. nih.gov

Table 1: Calculated Energy Barriers for Radical Addition to Butenolides
Butenolide DerivativeRadical SpeciesActivation Barrier (kcal/mol)Reaction Exothermicity (kcal/mol)Reference
5-methoxy butenolide (1a)Methyl Vinyl Ether (MVE) radicalHigher BarrierLower Exothermicity nih.govacs.org
5-acetoxy butenolide (2a)Methyl Vinyl Ether (MVE) radicalLower BarrierHigher Exothermicity nih.govacs.org
5-benzoyl butenolideMethyl Vinyl Ether (MVE) radicalLower than 5-methoxy derivativeHigher than 5-methoxy derivative acs.org

The initiation of many butenolide reactions, particularly radical polymerizations, relies on the thermal or chemical cleavage of a peroxide initiator. nih.govnih.gov The strength of the peroxide's O-O bond is a critical factor, as it must be weak enough to break under reaction conditions to generate the necessary radicals. The O-O bond dissociation energy (BDE) is a key parameter, and computational methods are frequently used to determine these values. wayne.eduwayne.edu

Organic peroxides are known for their relatively weak O-O bond, which has a BDE of approximately 45 kcal/mol. nih.govwayne.edu This weakness facilitates homolytic cleavage to form alkoxy radicals, which can then initiate further reactions like addition to a butenolide. nih.gov High-level ab initio and DFT calculations have been employed to provide accurate BDEs for a wide range of peroxides. wayne.eduwayne.edu Studies have shown that the BDE is sensitive to the peroxide's molecular structure and substituents. wayne.edu For example, the BDE for di-tert-butyl peroxide is lower than that of methyl hydroperoxide, a difference attributed to hyperconjugation effects that stabilize the resulting tert-butylperoxyl radical. wayne.edu

While direct computational studies on the O-O bond cleavage within a combined butenolide-peroxide complex are not extensively documented, the principles derived from general peroxide studies are applicable. The interaction with a butenolide molecule is unlikely to drastically alter the intrinsic BDE of the peroxide itself prior to cleavage. The crucial aspect is that the energy supplied to the system (e.g., heat) is sufficient to overcome this BDE, initiating the radical cascade. DFT functionals like M06-2X have been shown to predict O-O BDEs that compare favorably with high-accuracy methods like CBS-APNO. wayne.edu

Table 2: Calculated O-O Bond Dissociation Energies (BDEs) for Various Peroxides
PeroxideMethodBDE (kcal/mol)Reference
Hydrogen Peroxide (HOOH)CBS-APNO50.54 wayne.edu
Hydrogen Peroxide (HOOH)G250.5 wayne.edu
Methyl Hydroperoxide (CH3OOH)CBS-APNO45.03 wayne.edu
tert-Butyl Hydroperoxide (t-BuOOH)CBS-APNO45.81 wayne.edu
Di-tert-butyl Peroxide (t-BuOOBu-t)CBS-APNO42.35 wayne.edu
Diacetyl PeroxideG231.9 wayne.edu
Peroxyacetic AcidG243.4 wayne.edu

DFT is a powerful tool for analyzing the electronic structure of molecules, which is fundamental to understanding their reactivity. nih.govnih.gov For butenolides, DFT calculations can reveal how substituents influence the electron density distribution, particularly in the π-system of the double bond. nih.govrug.nl This information is crucial for predicting how the butenolide will interact with other reagents, such as the radicals generated from peroxides.

Studies have shown a strong correlation between the electronic properties of butenolides and their reactivity in radical polymerizations. nih.gov Specifically, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key predictor of reactivity towards electron-rich radicals. nih.gov Electron-poor butenolides, such as those with 5-acyloxy substituents, have a lower LUMO energy. nih.gov This makes them more susceptible to attack by nucleophilic radicals, explaining their higher reaction rates. nih.govrug.nl DFT calculations have identified hyperconjugation between a σ C–H bond and the alkenyl π-system as a primary factor in lowering the LUMO energy and enhancing this reactivity. nih.gov By fine-tuning the electronic properties of the substituents, the reactivity of butenolides can be modulated, effectively bridging the gap between the reactivity profiles of acrylates and maleic anhydride. nih.govrug.nl

O-O Bond Cleavage Energetics in Peroxide-Butenolide Systems

Molecular Modeling and Dynamics Simulations

While DFT is excellent for studying static structures and reaction pathways, molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions within a larger system. rsc.orgnih.gov

The three-dimensional shape, or conformation, of a molecule can significantly impact its reactivity. unicamp.br In the context of butenolide-peroxide reactions, the transient intermediates that are formed can adopt various conformations. Molecular modeling techniques can be used to analyze these structures. nio.res.inmdpi.com

For example, after a radical derived from a peroxide adds to a butenolide, a new radical intermediate is formed. The spatial arrangement of this intermediate can influence subsequent reaction steps. Conformational analysis, often aided by computational energy minimizations and simulations, helps identify the most stable conformations. mdpi.com Experimentally, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be combined with molecular modeling to deduce the relative stereochemistry and preferred conformations of complex butenolide-containing products. nio.res.in

While specific MD studies focusing solely on the conformational dynamics of peroxide-derived butenolide intermediates are not widely reported, the principles are well-established. Simulations of related molecules, such as hydrogen peroxide, show that internal rotation around single bonds (like the O-O bond) leads to various conformational states (cisoid and transoid) with distinct populations and lifetimes. rsc.org A similar approach could be applied to understand the flexibility and preferred shapes of butenolide intermediates, which is crucial for predicting the stereochemical outcome of reactions.

Molecular dynamics (MD) simulations are particularly useful for predicting how molecules will behave in complex environments, such as a butenolide in the presence of peroxides and other solvent molecules. nih.govnih.gov MD simulates the movement of every atom in a system over time based on a force field, providing a dynamic picture of molecular interactions. arxiv.orgnih.gov

By simulating a system containing butenolide and peroxide molecules, MD can be used to study the frequency and geometry of their encounters, which is a prerequisite for reaction. nih.gov Furthermore, MD can model the behavior of reactive oxygen species (ROS), such as radicals generated from peroxides, within a medium. nih.gov For instance, simulations can show how these reactive species diffuse and where they are most likely to interact with a butenolide molecule. nih.gov

MD simulations coupled with methods to calculate free energy profiles can predict the permeability of species through different phases and the energetic barriers to these processes. nih.gov This approach can be used to understand how a butenolide's local environment might shield it from or expose it to oxidative attack. By simulating butenolides in various oxidative environments, researchers can build reactivity profiles that predict stability, preferred reaction sites, and potential reaction outcomes, offering valuable guidance for synthetic applications and material stability studies. frontiersin.org

Advanced Materials and Polymer Chemistry Involving Butenolides and Peroxides

Butenolides as Monomers in Peroxide-Initiated Radical Polymerization

While simple, unsubstituted butenolides like furan-2(5H)-one are generally unreactive in radical polymerization, substituting the butenolide ring at the 5-position with electron-withdrawing groups dramatically enhances their reactivity. acs.orgnih.gov This modification allows them to act as viable monomers in peroxide-initiated radical polymerization processes. nih.govresearchgate.net Typically, these polymerizations are conducted at elevated temperatures (e.g., 120°C) using a peroxide initiator, such as Trigonox 42S, to generate the necessary radicals for the reaction to proceed. acs.orgnih.govnih.gov

Research into the copolymerization of butenolides has revealed distinct kinetic profiles and mechanisms. It has been shown that 5-oxybutenolides, when paired with polarized vinyl comonomers like vinyl ethers or vinyl lactams, exhibit kinetics and high conversions characteristic of an alternating copolymerization mechanism. nih.gov For instance, when copolymerizing 5-methoxybutenolide or 5-acetoxybutenolide with dodecyl vinyl ether (DVE), the maximum reaction rate is observed in equimolar mixtures, which strongly supports an alternating addition pathway for these non-homopolymerizable monomers. nih.gov

Kinetic studies following monomer consumption over time have been used to determine reaction rates. For the copolymerization of methoxybutenolide (B2) with vinyl neodecanoate (VeoVa-10) at 120°C, a pseudo-first-order rate constant (k_obs) of 7.4·10⁻⁴ s⁻¹ was observed, leading to over 99% conversion within two hours. nih.gov However, copolymerization with certain monomers like (meth)acrylates or styrene (B11656) does not proceed efficiently. acs.org In these cases, the comonomer is consumed, but butenolide incorporation remains low, indicating a reactivity mismatch. acs.org This confirms that butenolides preferentially copolymerize with polarized comonomers. acs.org

Table 1: Copolymerization Kinetic Data for Butenolides and Various Comonomers
Butenolide MonomerComonomerInitial Rate (k_ini) [10⁻³ s⁻¹]Butenolide Conversion (%)Reference
Acetoxy Butenolide (2a)Dodecyl Vinyl Ether (DVE)2.33>95 acs.org
Acetoxy Butenolide (2a)N-vinylpyrrolidone (NVP)11.7>95 acs.org
Acetoxy Butenolide (2a)Vinyl Acetate (B1210297) (VAc)0.89>95 acs.org
Acetoxy Butenolide (2a)Butyl Acrylate (BA)3.06<30 acs.org
Acetoxy Butenolide (2a)Styrene0.82<10 acs.org
Methoxybutenolide (B2)Vinyl Neodecanoate (VeoVa-10)0.74>99 nih.gov

The reactivity of the butenolide monomer is heavily dependent on the nature of the substituent at the 5-position. acs.org Unsubstituted furanone and its 5-methyl derivative are largely unreactive toward radical polymerization. nih.gov However, the introduction of an electron-withdrawing alkoxy substituent at this position enables smooth copolymerization with vinyl ethers and esters. acs.org

Further enhancing the electron-withdrawing nature of the substituent leads to even greater reactivity. acs.orgnih.gov A subclass of "electron-poor" 5-acyloxy butenolides demonstrates significantly faster copolymerization kinetics compared to their 5-alkoxy counterparts. acs.orgnih.gov For example, under identical peroxide-initiated conditions, acetoxy butenolide (2a) was found to be significantly more reactive than methoxy (B1213986) butenolide (1a) when copolymerized with dodecyl vinyl ether, exhibiting an initial pseudo-first-order rate constant more than twice as high. acs.orgnih.gov This increased reactivity is attributed to the fine-tuned electronics of the monomer, making its behavior in radical polymerization more similar to that of maleic anhydride, which is known for its highly alternating copolymerization with electron-rich comonomers. acs.orgnih.govresearchgate.net Interestingly, studies show that the steric bulk of the substituent does not appear to impede the copolymerization process. acs.org

Table 2: Influence of 5-Substituent on Initial Copolymerization Rate with Dodecyl Vinyl Ether (DVE)
Butenolide Monomer5-Substituent TypeInitial Rate (k_ini) [10⁻³ s⁻¹]Reference
Methoxy Butenolide (1a)Alkoxy1.08 acs.org
Isopropoxy Butenolide (1b)Alkoxy0.98 acs.org
Acetoxy Butenolide (2a)Acyloxy2.33 acs.org
Pivaloxy Butenolide (2b)Acyloxy2.55 nih.gov
Benzoyloxy Butenolide (2c)Acyloxy2.59 nih.gov

Copolymerization Kinetics and Mechanism Studies

Development of Functional Materials through Peroxide-Mediated Butenolide Chemistry

The ability to copolymerize functionalized butenolides using peroxide-initiated radical methods has opened pathways to novel, high-performance materials, particularly in the field of coatings. researchgate.netnih.gov By carefully selecting the butenolide monomer and the comonomer, the properties of the resulting polymers can be precisely tuned. acs.org For example, the use of different acyloxy side-chains allows for the adjustment of polarity and glass transition temperature (T_g) without negatively impacting polymerization performance. acs.org

This technology has been successfully applied to create bio-based alternatives to conventional acrylate-based coatings. researchgate.netnih.gov Copolymers of various alkoxybutenolides with vinyl esters and ethers have been synthesized, yielding polymers with molecular weights (M_w) in the range of 2800 to 4900 g/mol . nih.gov These polymers form the basis of high-performance coatings with properties comparable to existing petrochemical-derived industrial coatings. researchgate.net

Recent advancements have extended this chemistry to the development of more environmentally friendly waterborne coatings. researchgate.netrsc.org By creating polyurethane/poly-butenolide hybrid dispersions, the use of volatile organic compounds (VOCs) is limited. rsc.org In these systems, the faster polymerization rates of acyloxy butenolides compared to their alkoxy derivatives have been confirmed, with radical polymerization of an acyloxy butenolide/N-vinylpyrrolidone combination showing a peak reaction exotherm in just four minutes. rsc.org Furthermore, the modular synthesis of butenolides allows for the incorporation of a wide array of functional groups, such as olefins, halides, and azides, which can be used for further cross-coupling reactions, significantly expanding the chemical space and potential applications of these bio-based materials. chemrxiv.orgchemrxiv.org

Q & A

Q. What established methodologies are recommended for synthesizing butenolide peroxide derivatives?

Butenolide derivatives are typically synthesized via transition metal-catalyzed strategies, such as Ru-catalyzed alkene-alkyne coupling, to construct the butenolide core. Linchpin-based approaches enable modular assembly of functional groups, critical for generating peroxidated analogs. For example, adapting starting materials and reaction conditions (e.g., photochemical activation) allows selective peroxide bond incorporation . Analytical validation (e.g., NMR, HPLC) is essential to confirm structural integrity and purity .

Q. Which analytical techniques are most reliable for characterizing this compound stability and structure?

  • NMR Spectroscopy : 13C NMR and 2D correlation spectroscopy (COSY) resolve carbon frameworks and peroxide bond configurations. Triple-enrichment studies via 13C splitting patterns quantify isotopic incorporation in butenolide derivatives .
  • HPLC : Quantifies degradation products under varying pH/temperature conditions to assess stability .
  • Test Strips/Iodometric Titration : Detects peroxide content in synthesized derivatives (Method A/B in ). Calibrate with manufacturer protocols to avoid false positives .

Q. How should researchers safely test for peroxide formation in butenolide derivatives during storage?

Label all peroxide-forming chemicals with dates of receipt, opening, and discard. Use peroxide test strips (e.g., JT Baker/Sigma-Aldrich) for routine monitoring. For expired or unstable derivatives, restrict testing to faculty/staff and follow EH&S deactivation protocols to mitigate explosion risks .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies often arise from variations in purity, assay conditions, or microbial strains. Standardize protocols:

  • Biofilm Assays : Use consistent bacterial models (e.g., E. coli, MRSA) and quantify inhibition via crystal violet staining or FICI indices .
  • Apoptosis Studies : Validate caspase activation via Western blotting and compare dose-response curves across cell lines (e.g., gastric cancer vs. normal cells) .
  • Environmental Controls : Document storage conditions (light, temperature) to account for degradation .

Q. What experimental designs evaluate the synergistic effects of this compound with antibiotics?

Use Fractional Inhibitory Concentration Index (FICI) assays:

  • Combine this compound with tetracycline or β-lactams at sub-inhibitory concentrations.
  • Calculate FICI values: Synergy (FICI ≤0.5), additive (0.5–1), indifference (1–4), antagonism (>4) .
  • Validate with time-kill curves to assess dynamic interactions .

Q. What mechanistic approaches elucidate this compound’s mode of action in biofilm inhibition?

  • Transcriptomic Profiling : Compare gene expression in treated vs. untreated biofilms (e.g., P. aeruginosa) to identify pathways disrupted by peroxide-mediated oxidative stress .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation, linking bioactivity to redox cycling .

Q. How can environmental safety assessments be integrated into this compound research?

  • Degradation Kinetics : Perform HPLC-MS to track hydrolysis/byproduct formation in seawater or soil .
  • Biosafety Assays : Compare LC50 values in non-target organisms (e.g., zebrafish) with legacy antifouling agents (e.g., DCOIT) to evaluate eco-toxicity .

Q. What strategies optimize the design of this compound analogs for enhanced bioactivity?

  • Structure-Activity Relationship (SAR) : Modify substituents on the butenolide core (e.g., alkyl chain length) and assess biofilm inhibition/apoptosis induction. Use computational docking to predict binding affinities with target proteins (e.g., caspase-3) .
  • Controlled Release Systems : Encapsulate derivatives in polymer matrices to sustain release rates, improving efficacy in antifouling applications .

Q. How do plant growth studies inform this compound’s role in abiotic stress adaptation?

  • Hormonal Crosstalk : Treat Arabidopsis mutants with this compound and quantify auxin/strigolactone levels via LC-MS. Correlate with root gravitropism assays to assess stress resilience .
  • Field Trials : Apply analogs to degraded soils and monitor germination rates in native plants vs. weeds .

Q. What protocols ensure reproducibility in this compound stability studies?

  • Accelerated Aging : Expose derivatives to UV light, humidity, and elevated temperatures. Monitor peroxide content and degradation products monthly .
  • Statistical Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Methodological Best Practices

  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, avoiding redundancy between text and tables .
  • Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address peer review expectations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.